Desmethyl amolodipine

HPLC Method Development Pharmaceutical Quality Control Impurity Profiling

Generic amlodipine standards fail to resolve the O-desmethyl impurity in HPLC methods due to distinct retention behavior from the free carboxylic acid moiety. Desmethyl amlodipine is the specific, ICH-compliant reference standard for impurity profiling and ANDA submissions. - Quantifiable marker for stability-indicating HPLC methods with resolution >2.0 from parent drug. - Key analyte in LC-MS/MS pharmacokinetic and bioequivalence studies with unique MS/MS transition. - Supplied with full Certificate of Analysis (≥95% HPLC purity) and 2-8°C storage documentation.

Molecular Formula C19H23ClN2O5
Molecular Weight 394.86
CAS No. 113994-37-9
Cat. No. B600920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl amolodipine
CAS113994-37-9
SynonymsDesmethyl amolodipine
Molecular FormulaC19H23ClN2O5
Molecular Weight394.86
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN
InChIInChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Amlodipine (CAS 113994-37-9): A Critical Impurity Standard for Amlodipine Analytical Method Validation and Quality Control


Desmethyl amlodipine, also known as 3-O-Desmethyl Amlodipine or Amlodipine Ethyl Monoester Impurity, is a primary metabolite and process-related impurity of the widely prescribed calcium channel blocker amlodipine. This compound is a dihydropyridine derivative with a molecular formula of C19H23ClN2O5 and a molecular weight of 394.85 g/mol . Its formation occurs in vivo via O-demethylation of the parent drug and is also a potential byproduct during amlodipine synthesis . Unlike the therapeutically active parent compound, desmethyl amlodipine is primarily utilized as a reference standard and impurity marker in analytical chemistry, rather than for its pharmacological properties, which are not well understood and contribute minimally to amlodipine's overall clinical effect . It is a white to off-white solid with a reported melting point of 168-170 °C .

Why Amlodipine or Other Metabolites Cannot Substitute for Desmethyl Amlodipine in Analytical and Quality Control Workflows


Generic substitution fails in this context because analytical and quality control (QC) workflows require chemically distinct, high-purity reference standards specific to each analyte. Amlodipine itself, its active (S)-enantiomer, or other metabolites like the pyridine derivative M9, have different physicochemical properties (e.g., retention times, mass spectra) and therefore cannot serve as a substitute for quantifying or identifying the desmethyl amlodipine impurity [1]. Regulatory guidelines from bodies like the ICH and pharmacopoeias mandate the use of specific impurity standards to validate analytical methods and ensure drug product purity and safety [2]. Using an incorrect standard would lead to inaccurate quantification, failed method validation, and potential non-compliance with regulatory submissions like Abbreviated New Drug Applications (ANDAs). The unique structure of desmethyl amlodipine, featuring a free carboxylic acid group where amlodipine has a methyl ester, dictates its distinct analytical behavior, making it irreplaceable for its intended purpose [3].

Desmethyl Amlodipine (CAS 113994-37-9): Quantitative Evidence for Selection in Analytical and Bioanalytical Workflows


Desmethyl Amlodipine vs. Amlodipine: Key Differentiator in Impurity Profiling by HPLC Retention Time

Desmethyl amlodipine exhibits a distinct chromatographic retention behavior compared to its parent drug, amlodipine, which is essential for accurate quantification and resolution in HPLC analysis. This difference is critical for developing stability-indicating methods and purity assays. In a validated method for simultaneous determination of amlodipine and related substances, amlodipine typically elutes at a retention time of approximately 8-10 minutes, whereas desmethyl amlodipine, due to its more polar carboxylic acid group, is retained less and elutes earlier [1]. This difference, though not universally fixed and dependent on specific mobile phase conditions, is a fundamental property that allows for their separation and independent quantification, a feature not achievable with a non-specific standard like amlodipine itself [2].

HPLC Method Development Pharmaceutical Quality Control Impurity Profiling

Desmethyl Amlodipine vs. M9 (Pyridine Metabolite): Structural Distinction Driving Differential MS/MS Fragmentation

In mass spectrometry-based assays, desmethyl amlodipine (m/z 395.1 for [M+H]+) and the primary inactive metabolite M9 (a pyridine derivative, m/z 407.1 for [M+H]+) are clearly differentiated by their unique precursor and product ion masses. The O-demethylation of desmethyl amlodipine results in a mass shift of -14 Da compared to M9, which is formed via dehydrogenation of the dihydropyridine ring [1]. Tandem mass spectrometry (MS/MS) further distinguishes these metabolites through unique fragmentation patterns. For instance, desmethyl amlodipine yields a characteristic product ion corresponding to the loss of the 2-aminoethoxymethyl group, while M9 shows a distinct pattern due to its aromatized pyridine ring [2]. This unambiguous differentiation is essential for accurate pharmacokinetic and drug-drug interaction studies, where both metabolites must be monitored separately [3].

LC-MS/MS Bioanalysis Metabolite Identification Forensic Toxicology

Desmethyl Amlodipine vs. Other Amlodipine Impurities: Defined Purity Specification for Regulatory-Compliant Use

For use as a reference standard in pharmaceutical analysis, desmethyl amlodipine is commercially available with a specified minimum purity of 95%, and often higher (e.g., >98%), as determined by HPLC . This high and defined purity, accompanied by a comprehensive Certificate of Analysis (CoA) detailing assay, impurities, and storage conditions (e.g., 2-8°C) , directly fulfills the stringent requirements set by regulatory agencies for impurity standards used in ANDA submissions and GMP quality control [1]. In contrast, other process-related impurities or the parent drug are supplied with different purity profiles that are not optimized or certified for this specific use, making desmethyl amlodipine the appropriate and compliant choice for its intended analytical application [2].

Analytical Method Validation Regulatory Compliance Reference Standards

Critical Applications of Desmethyl Amlodipine (CAS 113994-37-9) in Pharmaceutical Analysis and Bioanalytical Studies


Impurity Marker for Amlodipine Drug Substance and Product Quality Control

As a process-related impurity and a primary metabolite, desmethyl amlodipine is an essential reference standard for developing and validating stability-indicating HPLC methods [1]. Its unique retention time and UV spectrum allow it to serve as a specific marker to monitor and control this impurity in amlodipine active pharmaceutical ingredient (API) and finished dosage forms, ensuring compliance with pharmacopoeial limits and ICH Q3A guidelines [2].

Analyte in Bioanalytical LC-MS/MS Methods for Pharmacokinetic and Clinical Studies

Desmethyl amlodipine is a key analyte in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify amlodipine and its metabolites in human plasma [3]. Its distinct MS/MS transition differentiates it from the parent drug and other metabolites like M9, enabling accurate measurement of its pharmacokinetic profile. This is critical for studies on drug-drug interactions, bioavailability/bioequivalence, and therapeutic drug monitoring, where metabolite levels can inform on patient exposure and metabolic pathways [4].

System Suitability Standard for Amlodipine Analytical Method Transfer and Validation

During method transfer between laboratories or when validating a new analytical procedure, desmethyl amlodipine can be used as a system suitability standard . Its known and consistent behavior (e.g., retention time, peak shape, resolution from amlodipine) provides a benchmark for verifying that the HPLC system is performing adequately before analyzing unknown samples. This is a standard practice to ensure data integrity and reproducibility across different instruments and operators in GMP environments [2].

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